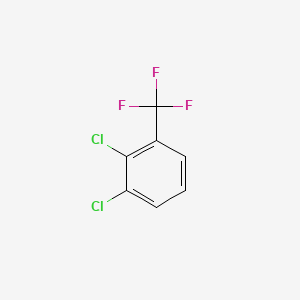

2,3-DICHLOROBENZOTRIFLUORIDE

説明

Significance of 2,3-Dichlorobenzotrifluoride in Contemporary Chemical Science

The importance of this compound in modern chemical science is primarily linked to its function as a versatile building block. Its trifluoromethyl and chloro substituents provide a combination of stability and reactivity that is highly sought after in the design of complex organic molecules.

Role as a Key Intermediate in Advanced Organic Synthesis

This compound serves as a pivotal intermediate in the synthesis of a wide array of chemical products. lookchem.com Its structure is incorporated into more complex molecules designed for specific functions in the pharmaceutical, agrochemical, and specialty chemical sectors. lookchem.comsmolecule.com In the pharmaceutical industry, it is a known precursor in the synthesis of active pharmaceutical ingredients such as darifenacin (B195073). chemicalbook.comchemicalbook.com The compound is also utilized in the manufacturing of dyes and pigments, where its structural features contribute to the properties of the final products. dataintelo.com The reactive chlorine atoms on the aromatic ring allow for strategic chemical modifications, enabling the introduction of various functional groups to build diverse molecular frameworks. smolecule.com

Contribution of the Trifluoromethyl Group to Molecular Properties and Reactivity

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry and materials science, and its presence on the this compound scaffold is highly consequential. hovione.com The -CF3 group possesses several key properties:

High Electronegativity : The trifluoromethyl group is strongly electron-withdrawing, comparable to halogens like chlorine, which significantly influences the electronic environment of the benzene (B151609) ring. wikipedia.org

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation. mdpi.com This property is often exploited in drug design to increase the half-life of a molecule. mdpi.com

Increased Lipophilicity : The introduction of a -CF3 group generally increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross biological membranes. mdpi.com

Bioisosterism : The -CF3 group is often used as a bioisostere for other atoms or groups, such as a chlorine atom or a methyl group. wikipedia.org This allows chemists to modify a molecule's steric and electronic properties while potentially retaining or improving its biological activity. wikipedia.org

These characteristics make the trifluoromethyl group a critical tool for fine-tuning the physicochemical and pharmacokinetic profiles of new chemical entities. mdpi.com

Impact of Chlorine Substitution Pattern on Chemical Behavior

The arrangement of the two chlorine atoms at the 2- and 3-positions of the benzotrifluoride (B45747) ring dictates the compound's reactivity and the regiochemistry of subsequent reactions. This specific ortho- and meta-substitution pattern relative to the trifluoromethyl group creates a unique electronic and steric environment on the aromatic ring. In electrophilic aromatic substitution reactions, the powerful electron-withdrawing nature of the -CF3 group typically directs incoming electrophiles to the meta-position (position 5). However, the presence and location of the chlorine atoms further modulate this directing effect. Research on substituted benzotrifluorides has shown that the position of substituents significantly affects reactivity in photochemical reactions, with substitutions at the 2- and 3-positions often leading to different outcomes compared to substitution at the 4-position. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 54773-19-2 chemicalbook.com |

| Molecular Formula | C₇H₃Cl₂F₃ chemicalbook.com |

| Molecular Weight | 215.00 g/mol chemicalbook.com |

| Appearance | Clear, colourless liquid chemicalbook.com |

| Melting Point | -26 °C lookchem.com |

| Boiling Point | 177-179 °C chemicalbook.com |

| Density | 1.483 g/cm³ chemicalbook.com |

| Flash Point | 73.2 °C lookchem.com |

Historical Context and Evolution of Research on Halogenated Benzotrifluorides

The scientific exploration of trifluoromethyl-containing compounds began in the early 20th century. The first report on the biological activity of trifluoromethylated organic derivatives, including benzotrifluoride, was published by Lehmann in 1928, sparking interest in this class of compounds. rsc.org Research intensified significantly in the mid-1940s as the unique properties imparted by the trifluoromethyl group became more widely recognized in medicinal chemistry. wikipedia.orgrsc.org

Early academic work on the halogenation of benzotrifluoride itself dates back to at least 1935. acs.org Throughout the latter half of the century, research efforts shifted towards developing more controlled and efficient synthetic methods. Patents from the 1960s detail processes for the direct chlorination of benzotrifluoride, typically yielding mixtures of isomers, and highlight the challenges in controlling the substitution pattern. google.com Subsequent research focused on innovative strategies to achieve specific isomers. These included methods for replacing other functional groups, such as nitro groups, with chlorine atoms epo.orggoogleapis.com and the selective removal of chlorine atoms from more highly chlorinated benzotrifluorides through hydrogenation. google.com This evolution reflects a broader trend in organic chemistry toward greater precision and efficiency in molecular synthesis.

Overview of Research Trajectories and Emerging Trends for this compound

Current research involving this compound continues to focus on its application as a synthetic intermediate. The demand for this compound is driven by its use in growing industries like pharmaceuticals and agrochemicals. dataintelo.com An emerging trend is the development of more sustainable and efficient synthetic pathways to produce not only this compound but also other specifically substituted benzotrifluorides.

Current State of the Art in Synthetic Methodologies

The synthesis of dichlorobenzotrifluorides can be achieved through several strategic routes, each with distinct starting materials and reaction sequences. The choice of method often depends on the desired isomer and the availability of precursors.

Direct Chlorination of Benzotrifluoride : This method involves the electrophilic aromatic substitution of benzotrifluoride with chlorine gas, typically in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃). google.commasterorganicchemistry.com This approach generally produces a mixture of monochloro- and dichloro-isomers, requiring subsequent separation to isolate the desired product. The trifluoromethyl group primarily directs chlorination to the meta-position.

Stepwise Synthesis from Toluene (B28343) Derivatives : A common industrial approach begins with a substituted toluene. For instance, the synthesis of 3,4-dichlorobenzotrifluoride (B146526) often starts with p-chlorotoluene, which undergoes side-chain chlorination, fluorination to form the -CF3 group, and finally, chlorination of the aromatic ring. google.com A more streamlined, two-step process has been developed starting from 3,4-dichlorotoluene, which undergoes chlorination and then fluorination. google.com This reduces the number of reaction steps and associated byproducts.

Functional Group Interconversion : Another strategy involves the replacement of existing functional groups on a benzotrifluoride core. For example, nitro groups can be replaced by chlorine. Patents describe the synthesis of 3,4-dichlorobenzotrifluoride by treating 4-chloro-3-nitrobenzotrifluoride (B52861) with chlorine gas in the presence of a catalyst system. epo.orggoogleapis.com

Selective Dechlorination : It is also possible to synthesize specific chlorinated benzotrifluorides by starting with a more heavily chlorinated precursor and selectively removing chlorine atoms. This is achieved through catalytic hydrogenation, where reaction conditions are controlled to cleave specific C-Cl bonds while leaving the C-F bonds and the aromatic ring intact. google.com

Table 2: Comparison of Synthetic Routes to Dichlorobenzotrifluorides

| Synthetic Route | Starting Material Example | Key Steps | Primary Advantage |

| Direct Chlorination | Benzotrifluoride | Electrophilic chlorination with catalyst google.com | Direct approach |

| Stepwise Synthesis | 3,4-Dichlorotoluene | Side-chain chlorination, Fluorination google.com | Improved efficiency and fewer steps than older methods google.com |

| Group Replacement | 4-Chloro-3-nitrobenzotrifluoride | Replacement of -NO₂ with -Cl using Cl₂ and catalyst epo.orggoogleapis.com | Utilizes different, readily available starting materials |

| Selective Dechlorination | Polychlorinated Benzotrifluoride | Catalytic hydrogenation google.com | High selectivity for patterns difficult to obtain otherwise google.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2-dichloro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYHBJUWZMHGGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073551 | |

| Record name | Benzene, 1,2-dichloro-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54773-19-2 | |

| Record name | 1,2-Dichloro-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54773-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-3-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054773192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dichloro-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-3-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DICHLORO-3-(TRIFLUOROMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17977SU48T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Reaction Pathways for 2,3 Dichlorobenzotrifluoride

Established Synthetic Routes and Mechanistic Considerations

The synthesis of 2,3-dichlorobenzotrifluoride, an important intermediate in the production of agrochemicals, involves several established routes. google.comepo.org These methods can be broadly categorized into stepwise approaches, typically starting from toluene (B28343) or its chlorinated derivatives, and direct chlorination of benzotrifluoride (B45747) precursors. Each of these pathways presents unique mechanistic challenges and opportunities for optimization.

Stepwise Synthesis Approaches to this compound

A common strategy for synthesizing polychlorinated benzotrifluorides involves a multi-step process that includes both chlorination and fluorination reactions. google.com

One established stepwise method begins with either toluene or p-chlorotoluene as the starting material. google.com This process involves the side-chain chlorination of the toluene derivative, followed by fluorination to create the trifluoromethyl group, and finally, chlorination of the benzene (B151609) ring. google.com

A more direct two-step approach utilizes 2,3-dichlorotoluene (B105489) as the starting material. google.com This method involves the following key steps:

Side-chain Chlorination: 2,3-dichlorotoluene undergoes chlorination to form 2,3-dichlorobenzotrichloride. google.com

Fluorination: The resulting 2,3-dichlorobenzotrichloride is then fluorinated to yield this compound. google.com

Similarly, p-chlorotoluene can be converted to p-chlorobenzotrifluoride through a two-step process of chlorination and fluorination. google.com The resulting p-chlorobenzotrifluoride can then be further chlorinated to produce dichlorinated isomers. The industrial preparation of benzotrifluoride itself follows a similar path, starting with the free-radical perchlorination of the methyl group of toluene, followed by a fluorine/chlorine exchange with anhydrous hydrogen fluoride (B91410). researchgate.net

The fluorination step is typically achieved by reacting the chlorinated toluene derivative with hydrogen fluoride. google.comgoogle.com For instance, p-chlorobenzotrichloride is reacted with anhydrous hydrogen fluoride under pressure and heat to produce p-chlorobenzotrifluoride. google.com The reaction of benzotrichloride (B165768) with anhydrous hydrogen fluoride is also the standard method for producing benzotrifluoride. researchgate.net

The table below summarizes a typical stepwise synthesis starting from p-chlorotoluene.

| Step | Starting Material | Reaction | Product |

| 1 | p-Chlorotoluene | Side-chain Chlorination | p-Chlorobenzotrichloride |

| 2 | p-Chlorobenzotrichloride | Fluorination | p-Chlorobenzotrifluoride |

| 3 | p-Chlorobenzotrifluoride | Ring Chlorination | Dichlorobenzotrifluoride Isomers |

This table illustrates a general stepwise synthesis route. Specific reagents and conditions can vary.

Multi-step syntheses invariably lead to the formation of by-products, which can affect the yield and purity of the desired product. In the synthesis of p-chlorobenzotrifluoride from p-chlorotoluene, side reactions during chlorination can reduce the final product's purity. google.com However, methods such as thermal dehydration of the raw material before chlorination can minimize these side reactions. google.com

During the chlorination of p-chlorobenzotrifluoride, a mixture of isomers is typically formed. googleapis.com The chlorination of p-chlorobenzotrifluoride can yield 3,4,5-trichlorobenzotrifluoride, 3,4-dichlorobenzotrifluoride (B146526), and tetrachlorobenzotrifluoride. googleapis.com The separation of these isomers often requires fractional distillation. googleapis.com

In the synthesis of 3,4-dichlorobenzotrifluoride from 3,4-dichlorotoluene, the formation of isomers like 2,4-dichlorobenzotrifluoride (B41404) is reportedly avoided, leading to a higher product yield. google.com The by-products in this process, such as hydrochloric acid, can be captured and converted into other useful chemicals like chlorine bleach liquor. google.com

Yield optimization is a critical aspect of these multi-step syntheses. In the production of p-chlorobenzotrifluoride, adding catalysts in batches can improve their efficiency and reduce the emission of by-products and exhaust gases. google.com Furthermore, introducing elemental chlorine during the fluorination of benzotrichloride derivatives with hydrogen fluoride can prevent the deactivation of the aluminum fluoride catalyst, allowing for prolonged operation and maintaining a high yield of 96% or more. googleapis.com

The table below outlines some common by-products and strategies for yield optimization.

| Reaction Step | Common By-products | Yield Optimization Strategies |

| Chlorination | Isomeric dichlorobenzotrifluorides, over-chlorinated products | Control of reaction conditions, batchwise addition of catalysts, use of specific catalysts to improve regioselectivity. google.comfluorine1.ru |

| Fluorination | Incompletely fluorinated intermediates | Introduction of elemental chlorine to maintain catalyst activity. googleapis.com |

This table provides a summary of by-product and yield considerations.

Direct Chlorination Methods for Benzotrifluoride Derivatives

Direct chlorination of benzotrifluoride or its derivatives offers a more streamlined approach to synthesizing this compound. google.com

The direct chlorination of p-chlorobenzotrifluoride is a key step in producing various dichlorobenzotrifluoride isomers. This electrophilic aromatic substitution is typically carried out in the presence of a catalyst. fluorine1.ru Iron powder and ferric chloride are commonly used catalysts for this reaction. justia.com

One method involves the chlorination of p-chlorobenzotrifluoride using chlorine gas with a mixture of iron powder and ferric chloride as the catalyst. justia.com Another approach utilizes a complex of ferric chloride with phosphorus pentachloride, which has been shown to provide high yields of the desired product. fluorine1.ru The reaction is typically conducted at room temperature by passing an excess of chlorine through the p-chlorobenzotrifluoride in the presence of the catalyst. fluorine1.ru

A study on the chlorination of 4-chlorobenzotrifluoride (B24415) found that using a complex of [PCl4]+[FeCl4]- as a catalyst can achieve a yield of up to 92% for trifluoromethyl-3,4-dichlorobenzene. fluorine1.ru The use of aluminum chloride as a catalyst has also been investigated, although it was found that under certain conditions, it could lead to the substitution of fluorine atoms in the trifluoromethyl group with chlorine. fluorine1.ru

The table below presents data from a study on the chlorination of 4-chlorobenzotrifluoride with different catalysts.

| Catalyst | Yield of Trifluoromethyl-3,4-dichlorobenzene (%) | Reference |

| [PCl4]+[FeCl4]- | up to 92 | fluorine1.ru |

| Aluminum Chloride | (undesired side reactions observed) | fluorine1.ru |

This table is based on findings from a specific study and illustrates the impact of catalyst choice on yield.

The trifluoromethyl group is strongly meta-directing in electrophilic aromatic substitutions like chlorination. google.com Therefore, the chlorination of benzotrifluoride primarily yields the meta-chloro isomer, although minor amounts of the ortho and para isomers are also formed. google.com The presence of a chlorine atom on the ring, as in p-chlorobenzotrifluoride, further influences the position of subsequent chlorination.

Controlling the regioselectivity to obtain the desired isomer in high purity is a significant challenge. The boiling points of the different isomers can be very close, making separation by distillation difficult. google.com For instance, the para and meta isomers of chlorobenzotrifluoride have very similar boiling points. google.com

Research has shown that the choice of catalyst can influence the isomer ratio. The addition of small amounts of sulfur or sulfur compounds, such as sulfur monochloride, to a ferric chloride catalyzed chlorination of benzotrifluoride can increase the proportion of the desired meta-isomer. google.comgoogle.com This is because the sulfur compound can diminish the production of the para-isomer relative to the meta-isomer. google.com

In the context of other aromatic compounds, such as phenols, specific catalysts have been developed to achieve high regioselectivity for either ortho or para chlorination. scientificupdate.com While not directly applicable to benzotrifluoride, this highlights the potential for catalyst design to control isomer distribution. The directive influence of existing substituents on the benzene ring and steric hindrance are key factors that determine the outcome of electrophilic substitution. google.com

Novel Synthetic Approaches and Method Development

The synthesis of this compound and its derivatives has been advanced through the development of novel fluorination techniques and highly selective functionalization reactions. These methods provide greater control over the molecular architecture, enabling the precise introduction of substituents.

Fluorination Strategies for Dichlorinated Benzenes to Access this compound

The conventional synthesis of benzotrifluorides often begins with the corresponding toluene derivatives. nih.gov For this compound, a common precursor is 2,3-dichlorotoluene. google.com The process typically involves two main steps: the radical chlorination of the methyl group to form a trichloromethyl group, followed by a halogen exchange (HALEX) reaction where the chlorine atoms are replaced by fluorine.

This fluorination step is frequently accomplished using agents like anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃). smolecule.com While effective, these methods can require harsh conditions, such as high temperatures and pressures. smolecule.comsciencemadness.org Research continues to explore milder and more selective fluorinating agents and conditions to improve yields and reduce byproducts. For instance, a method for synthesizing 2,5-dichlorobenzotrifluoride (B1583884) through continuous flow catalytic chlorination of o-chlorobenzotrifluoride highlights a move towards more controlled industrial processes. lookchem.com

Table 1: Comparative Fluorination Methods for Dichlorobenzotrifluoride Synthesis

| Starting Material | Fluorination Reagent | Key Conditions | Target/Analog | Source |

|---|---|---|---|---|

| 3,4-Dichlorotoluene (via chlorination product) | Anhydrous Hydrogen Fluoride (HF) | Elevated pressure (1.5-2.5 MPa) and temperature (110-115 °C) | 3,4-Dichlorobenzotrifluoride | smolecule.com |

| Nitrohalobenzenes (as analogs) | Alkali Fluorides (KF, CsF) | Sealed tube, 290°C for 24 hours | Fluoronitrobenzenes | sciencemadness.org |

| Aryl Halides (general) | Antimony trifluorodichloride (SbF₃Cl₂) | Generated in situ from SbF₃ and Cl₂ | Fluoroarenes | sciencemadness.org |

| 2,3-Dichlorotoluene | Not specified | Multi-step synthesis | This compound | google.com |

Stereoselective and Regioselective Synthesis of this compound and its Derivatives

Achieving regioselectivity is paramount when functionalizing the aromatic ring of this compound, as multiple reaction sites are available. Modern organometallic techniques have enabled the precise derivatization of specific positions on the benzene ring.

Research has demonstrated that the six isomers of dichlorobenzotrifluoride can undergo highly site-selective metalation. researchgate.net For this compound, metalation with standard lithium amide bases, such as lithium diisopropylamide (LDA), occurs readily and with high regioselectivity at the 4-position. researchgate.net This position is adjacent to the chlorine atom at C3 and flanked by the two chloro substituents. The subsequent quenching of the resulting aryllithium intermediate with an electrophile allows for the introduction of a wide range of functional groups exclusively at this site. This reagent-controlled selectivity provides a powerful tool for creating specific derivatives. colab.ws

Table 2: Regioselectivity in the Metalation of Dichlorobenzotrifluoride Isomers

| Isomer | Metalating Agent | Position of Metalation | Source |

|---|---|---|---|

| This compound | LDA or LiTMP | 4-position (adjacent to Cl) | researchgate.net |

| 2,6-Dichlorobenzotrifluoride | LDA or LiTMP | 3-position | researchgate.net |

| 2,4-Dichlorobenzotrifluoride | LDA or LiTMP | 3-position (flanked by Cl) | researchgate.net |

| 3,5-Dichlorobenzotrifluoride | LDA or LiTMP | 4-position | researchgate.net |

Directed ortho-metalation (DoM) is a powerful synthetic strategy that controls regioselectivity in the functionalization of aromatic rings. wikipedia.org The mechanism involves a directing metalation group (DMG), typically a Lewis basic moiety, which coordinates to an organolithium reagent (e.g., n-butyllithium). wikipedia.orgbaranlab.org This coordination facilitates the deprotonation of the nearest ortho-position, creating an aryllithium species that can then react with electrophiles. wikipedia.org

In the case of this compound, the substituents are the two chlorine atoms and the trifluoromethyl (CF₃) group. Both chloro and CF₃ groups are considered relatively weak directing groups compared to functionalities like amides or methoxy (B1213986) groups. harvard.edu The observed, highly selective metalation at the 4-position is therefore not a classical DoM process guided by the CF₃ group. Instead, the regioselectivity is primarily driven by the inductive effects of the two adjacent chlorine atoms, which increase the acidity of the proton at the 4-position, making it the most favorable site for deprotonation by the strong base. researchgate.net

Catalytic Systems in this compound Synthesis

The development of catalytic systems aims to improve the efficiency, selectivity, and environmental footprint of synthetic processes. For halogenated benzotrifluorides, catalysis plays a role in both the formation of carbon-fluorine and carbon-chlorine bonds.

Homogeneous Catalysis for C-F and C-Cl Bond Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity under mild conditions. xaktly.com Its application to C-F and C-Cl bond formation is critical for synthesizing halogenated aromatics.

C-F Bond Formation: The formation of the trifluoromethyl group itself is challenging to achieve via direct, catalytic C-F bond formation. The strength and inertness of metal-CF₃ bonds make the final reductive elimination step difficult. nih.govnih.gov While significant progress has been made in palladium- and copper-catalyzed nucleophilic fluorination of aryl halides to form C(aryl)-F bonds, the synthesis of the CF₃ group on an aromatic ring typically relies on the non-catalytic halogen exchange methods previously described (see 2.2.1). nih.govresearchgate.netthermofisher.com

C-Cl Bond Formation: Homogeneous catalytic systems can be employed for the chlorination of the aromatic ring. While industrial chlorinations often use solid catalysts, reactions using a soluble Lewis acid catalyst in the reaction medium can be considered a form of homogeneous catalysis. Another advanced strategy for introducing chlorine is the Sandmeyer reaction, which converts an arylamine into an aryl chloride via a diazonium salt intermediate. Although traditionally using stoichiometric copper(I) chloride, modern research has explored catalytic versions for related C-Br, C-S, and C-P bond formations using gold catalysts, suggesting potential future pathways for catalytic C-Cl bond formation. nih.govrsc.org

Table 3: Examples of Homogeneous Catalysis in C-F and C-X Bond Formation

| Reaction Type | Catalyst System | Substrate Type | Bond Formed | Source |

|---|---|---|---|---|

| Aryl Trifluoromethylation | [(Xantphos)Pd(Ph)CF₃] (pre-catalyst) | Aryl Halide | Ar-CF₃ | nih.gov |

| Nucleophilic Fluorination | CuI / 1,10-phenanthroline | Aryl Iodide | Ar-F | nih.gov |

| Sandmeyer-type Coupling | PPh₃AuCl | Aryl Diazonium Salt | Ar-Br, Ar-S, Ar-P | nih.govrsc.org |

| Electrophilic Fluorination | Terpyridyl Palladium Complex | Arylboronic Acid | Ar-F | thermofisher.com |

Heterogeneous Catalysis for Enhanced Reaction Efficiency and Selectivity

Heterogeneous catalysis is pivotal in industrial chemistry as it simplifies the separation of the catalyst from the reaction mixture, allowing for catalyst reuse and more continuous, economically viable processes. cademix.org In the synthesis of halogenated aromatic compounds like this compound, these catalysts are crucial for controlling regioselectivity and enhancing reaction rates. The primary route to this compound often involves the fluorination of 2,3-dichlorobenzotrichloride, which itself is synthesized from the chlorination of 2,3-dichlorotoluene. google.commit-ivy.com

The fluorination step is typically a halogen exchange (Halex) reaction where C-Cl bonds are replaced by C-F bonds using a fluorinating agent like anhydrous hydrogen fluoride (HF). While many industrial processes have historically used homogeneous catalysts, research into heterogeneous alternatives is growing. For the broader class of benzotrifluorides, solid acid catalysts and metal fluorides are prominent. For instance, the vapor-phase fluorination of benzotrichloride derivatives can be effectively catalyzed by aluminum fluoride (AlF₃), often a mixture of its β- and γ-allotropic forms. google.com These solid catalysts provide a high surface area for the gas-phase reaction, which typically operates at temperatures between 250°C and 350°C. google.com

For the liquid-phase synthesis of related isomers like 2,4-dichlorobenzotrifluoride, catalysts are essential for the fluorination of the corresponding dichlorobenzotrichloride intermediate. google.com While specific heterogeneous catalysts for the 2,3-isomer are not extensively detailed in publicly available literature, analogous processes utilize various metal and non-metal-based catalysts. google.com The choice of catalyst is critical in minimizing byproducts and controlling the reaction, which is often performed under high pressure in an autoclave. smolecule.com

Table 1: Examples of Catalytic Systems in Benzotrifluoride Synthesis (by Analogy)

| Catalyst System | Reactant(s) | Target Product (Isomer) | Phase | Key Advantages |

|---|---|---|---|---|

| Aluminum Fluoride (β/γ-AlF₃) | Benzotrichloride, HF | Benzotrifluoride | Gas | High thermal stability, suitable for continuous processes. google.com |

| Ferric Chloride (FeCl₃) | 3,4-Dichlorotoluene, Cl₂ | 3,4-Dichlorobenzotrichloride (B76638) | Liquid | Effective for electrophilic aromatic chlorination. smolecule.com |

| Antimony Halides (e.g., SbCl₅) | Dichlorobenzotrichloride, HF | Dichlorobenzotrifluoride | Liquid | High activity for halogen exchange reactions. |

| Supported Metal Catalysts | Chlorobenzene | Benzene (via Hydrodechlorination) | Gas/Liquid | High selectivity and activity, potential for green processes. semanticscholar.org |

Development of Sustainable and Green Catalytic Processes for this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For this compound production, this involves developing catalysts that are reusable, minimizing hazardous waste, and using less corrosive reagents. Transition metal-catalyzed reactions, particularly those involving nucleophilic fluorination, are at the forefront of these efforts. rsc.org

A key area of development is the use of supported catalysts, where active metals like palladium are dispersed on a solid matrix such as silica (B1680970), zirconia, or alumina. semanticscholar.org For example, zirconia-coated magnetic nanoparticles have been investigated as effective and reusable heterogeneous catalysts for the degradation of 3,4-dichlorobenzotrifluoride, demonstrating the potential of such systems in reactions involving dichlorobenzotrifluorides. While this is a degradation process, the catalyst stability and reusability are relevant for synthesis.

The development of green processes also focuses on replacing hazardous reagents. The use of corrosive and toxic chemicals like anhydrous HF and chlorine gas requires specialized handling and equipment. Research into alternative fluorinating agents and chlorination methods that operate under milder conditions is ongoing. Catalytic hydrodechlorination, for instance, offers a pathway to remove chlorine atoms selectively and could be part of alternative synthetic routes, reducing the reliance on harsh chlorinating agents. semanticscholar.org

Reaction Mechanism Elucidation for this compound Formation

Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. The formation typically proceeds via electrophilic aromatic substitution (for chlorination) followed by nucleophilic substitution (for fluorination).

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group that deactivates the benzene ring and directs incoming electrophiles to the meta-position. researchgate.net However, in a starting material like 2,3-dichlorotoluene, the existing chlorine and methyl groups dictate the position of further chlorination. The conversion of the methyl group to a trichloromethyl group (-CCl₃) via radical chlorination, followed by fluorination, is a common pathway. google.com

The fluorination of the -CCl₃ group to -CF₃ with anhydrous HF is believed to proceed via a series of nucleophilic substitution reactions. This halogen exchange (Halex) process is often catalyzed by a Lewis acid. The catalyst enhances the electrophilicity of the carbon atom in the -CCl₃ group, facilitating the stepwise replacement of chlorine atoms with fluorine.

Kinetic Studies of Key Elementary Steps in Synthesis

Kinetic studies are essential for process safety, optimization, and scale-up. They involve measuring reaction rates under various conditions (temperature, pressure, catalyst concentration) to determine rate laws and activation energies. For the synthesis of dichlorobenzotrifluoride isomers, kinetic data is crucial for controlling the highly exothermic reactions, particularly nitration of the parent ring, which can pose a risk of thermal runaway. polimi.it

While specific kinetic data for the synthesis of this compound is sparse in the literature, studies on analogous reactions provide insight. For example, the degradation of 3,4-dichlorobenzotrifluoride using a Fenton-like process was found to follow first-order kinetics. researchgate.net This suggests that the reaction rate is directly proportional to the concentration of the dichlorobenzotrifluoride. The study also determined a low reaction activation energy, indicating the process is readily initiated. researchgate.net

For related industrial processes like the nitration of 2,4-dichlorobenzotrifluoride, kinetic models have been developed to ensure thermal safety during scale-up. polimi.it These studies highlight that the reaction rate is dependent on the concentrations of both the organic substrate and the nitrating agent. polimi.it Similar principles apply to the chlorination and fluorination steps in this compound synthesis, where understanding the reaction order and rate constants is key to maximizing yield and ensuring process stability.

Table 2: Kinetic Parameters for a Related Degradation Reaction

| Compound | Reaction Type | Kinetic Model | Key Findings | Reference |

|---|---|---|---|---|

| 3,4-Dichlorobenzotrifluoride | Fenton-like Degradation | First-Order Kinetics | The reaction rate is proportional to the substrate concentration. The process has a low activation energy. | researchgate.net |

| 2,4-Dichlorobenzotrifluoride | Nitration | Complex (depends on multiple reactants) | Reaction rate is influenced by concentrations of the substrate and nitric acid. Essential for runaway reaction prevention. | polimi.it |

Computational Chemistry for Reaction Pathway Analysis and Transition State Identification

Computational chemistry has become a powerful tool for elucidating complex reaction mechanisms at the molecular level. Techniques like Density Functional Theory (DFT) allow researchers to model reaction pathways, calculate the energies of intermediates and transition states, and visualize molecular structures. This information provides deep insights that are often difficult to obtain through experimental methods alone.

For reactions involving substituted benzotrifluorides, computational studies can help predict regioselectivity in electrophilic substitution reactions by calculating the electron density at different positions on the aromatic ring. In the context of synthesizing the 2,3-dichloro isomer, computational analysis could be used to compare the activation barriers for chlorination at various positions of a benzotrifluoride precursor or to model the stepwise halogen exchange from -CCl₃ to -CF₃ on a catalyst surface.

While specific computational studies on the synthesis of this compound are not widely published, research on related systems demonstrates the utility of this approach. For instance, computational investigations into nitroaromatic compounds have revealed complex mechanisms for electronic state transitions, which are fundamental to their reactivity. Similarly, understanding the electronic effects of multiple electron-withdrawing substituents on aromatic reactivity is an area where computational models provide significant value. Applying these computational methods to the catalytic synthesis of this compound could lead to the rational design of more selective and efficient catalysts by identifying the precise structure of the transition state and the factors that stabilize it.

Applications of 2,3 Dichlorobenzotrifluoride in Advanced Organic Synthesis and Materials Science

Role as a Versatile Intermediate in Pharmaceutical Chemistry

In pharmaceutical chemistry, the strategic incorporation of halogen and trifluoromethyl groups is a well-established method for modulating the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. 2,3-Dichlorobenzotrifluoride serves as a readily available scaffold containing these key functional groups, making it an important intermediate in the development of new therapeutic agents. echemi.comsmolecule.com

The dichlorinated and trifluoromethylated benzene (B151609) structure is a key component in the synthesis of various active pharmaceutical ingredients (APIs). The reactivity of the chlorine atoms allows for further chemical modification, while the trifluoromethyl group imparts desirable properties to the final molecule. This makes the this compound scaffold a valuable starting point for constructing complex pharmaceutical products. echemi.comsmolecule.com

A primary application of this compound is its role as a key intermediate in the synthesis of Darifenacin (B195073). chemicalbook.comchemicalbook.com Darifenacin is a selective M3 muscarinic receptor antagonist, prescribed for the treatment of overactive bladder. google.com The synthesis pathways for Darifenacin utilize this compound as a foundational building block, highlighting the compound's industrial relevance in the production of established pharmaceuticals. chemicalbook.comchemicalbook.commade-in-china.com

The structural framework of dichlorobenzotrifluoride is valuable in the development of new therapeutic agents, including those with antifungal and anticancer properties. While specific, widely commercialized drugs directly using the 2,3-isomer are less documented than its role in Darifenacin synthesis, its isomer, 2,4-Dichlorobenzotrifluoride (B41404), is noted as an intermediate in the synthesis of various antifungal and anticancer agents. ontosight.ai This demonstrates the utility of the dichlorobenzotrifluoride scaffold in medicinal chemistry programs aimed at discovering new treatments for these diseases. The incorporation of fluorine is a known strategy for creating new-generation taxoid anticancer agents, and fluorinated compounds are often investigated for their potential to overcome drug resistance in cancer cells. nih.gov Similarly, many modern antifungal drugs are developed by exploring the unique properties imparted by fluorination. nih.gov

The design of new drugs frequently involves the incorporation of fluorine to enhance a molecule's therapeutic profile. core.ac.uk this compound is an example of a fluorinated arene, a class of compounds considered valuable in organic chemistry for developing novel compounds through nucleophilic substitution reactions. core.ac.uk

The trifluoromethyl (-CF3) group present in this compound has a profound impact on the physicochemical properties of molecules, a feature that is heavily exploited in drug design. researchgate.netruhr-uni-bochum.de

Lipophilicity: The -CF3 group generally increases the lipophilicity of a compound. researchgate.netontosight.ai This property is crucial as it can enhance a drug's ability to permeate lipid-based cell membranes. ontosight.ai The trifluoromethylthio group (–SCF3) can increase lipophilicity even more than a -CF3 group. ruhr-uni-bochum.de

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a -CF3 group can block positions on a molecule that are susceptible to metabolic attack, particularly oxidative degradation by cytochrome P450 enzymes. researchgate.netruhr-uni-bochum.deacs.org This enhanced metabolic stability can increase the half-life and bioavailability of a drug. ruhr-uni-bochum.deresearchgate.net

Table 1: Physicochemical Impact of the Trifluoromethyl Group in Drug Design

| Property | Influence of Trifluoromethyl (-CF3) Group | Rationale | Citation |

| Lipophilicity | Increases (higher log P value) | Enhances the molecule's ability to cross lipid cell membranes. | researchgate.netontosight.ai |

| Metabolic Stability | Increases | The strong C-F bond protects the molecule from oxidative metabolism. | researchgate.netruhr-uni-bochum.deacs.org |

| Receptor Binding | Can improve selectivity and affinity | The group's electronic properties can modulate interactions with target proteins. | ruhr-uni-bochum.de |

| Bioavailability | Often improved | A combination of increased lipophilicity and metabolic stability can lead to better absorption and a longer duration of action. | ruhr-uni-bochum.de |

Halogenation, the process of introducing halogen atoms (like chlorine in this compound) into a molecule, is a fundamental strategy in medicinal chemistry. researchgate.netijtmgh.com It is used to fine-tune a drug candidate's properties. researchgate.net

Key strategies and goals include:

Property Modulation: Introducing halogens can alter a molecule's size, conformation, and electronic distribution, which in turn affects its bioactivity, membrane permeability, and pharmacokinetic profile. researchgate.netacs.org

Late-Stage Functionalization: Modern synthetic methods focus on "late-stage halogenation," which allows chemists to introduce halogen atoms into complex, drug-like molecules at a late step in the synthesis. This enables the rapid diversification of potential drug candidates from a common precursor. nih.gov

"Green" Halogenation: There is a growing focus on developing more environmentally benign halogenation methods. This includes using safer reagents than elemental halogens, such as N-halosuccinimides, or developing catalytic processes that use simple halide salts. rsc.org Oxidative halogenation inspired by enzymes is one such approach. researchgate.net

Enzymatic Halogenation: The use of flavin-dependent halogenase enzymes is being explored for their ability to regioselectively install halogen atoms under mild conditions, offering a highly precise and "green" alternative to traditional chemical methods. researchgate.net

Based on a thorough review of scientific literature and patent documentation, it is not possible to generate the requested article with the provided outline. The core premise of the request, which is to detail the use of This compound in the synthesis of the herbicides Lactofen and Fomesafen, and the insecticide Ethiprole, is factually incorrect.

Multiple reliable sources, including detailed patent descriptions of synthetic processes, consistently and explicitly state that the compound used for the synthesis of these specific agrochemicals is the isomer 3,4-Dichlorobenzotrifluoride (B146526) , not this compound.

For Diphenyl Ether Herbicides: The synthesis of Lactofen and its key intermediate, acifluorfen, begins with the reaction of 3,4-Dichlorobenzotrifluoride with m-hydroxybenzoic acid. smolecule.comgoogle.comgoogle.compatsnap.comgoogleapis.com Similarly, the synthesis of Fomesafen involves intermediates derived from 3,4-Dichlorobenzotrifluoride . google.comgoogleapis.comresearchgate.net

For Pyrazole Insecticides: The synthesis of insecticides in the same family as Ethiprole, such as Fipronil, involves the creation of the critical intermediate 2,6-dichloro-4-trifluoromethylaniline. The starting material for this process is documented as 3,4-Dichlorobenzotrifluoride . google.comsdlookchem.comgoogleapis.com

While This compound is a chemical intermediate, its documented applications are in other areas. For instance, it is cited as an intermediate in the synthesis of the pharmaceutical darifenacin chemicalbook.com and, in a recent patent, for the preparation of the herbicide Penoxsulam google.com, which is a different compound from those specified in the request.

Given the strict instructions to focus solely on this compound and to adhere to the provided outline, an article cannot be written that is both scientifically accurate and fulfills the user's request. Proceeding with the request would mean generating an article based on a false premise, which would be misleading and scientifically unsound.

Development of Novel Fluorine-Containing Agrochemicals

Applications in Specialty Chemicals and Advanced Materials

This compound (2,3-DCBTF) is a halogenated aromatic compound whose properties are influenced by the presence of two chlorine atoms and a trifluoromethyl group on a benzene ring. echemi.com These functional groups typically impart high chemical stability, thermal resistance, and specific solubility characteristics to the molecule. While its isomers, such as 3,4-Dichlorobenzotrifluoride and 2,5-Dichlorobenzotrifluoride (B1583884), have documented applications in materials science, specific data for the 2,3- isomer is less prevalent. chemimpex.comchemimpex.com

Role as a Solvent in Organic Reactions and Extractions

The utility of benzotrifluoride (B45747) derivatives as solvents is well-established, owing to their unique combination of polarity, thermal stability, and boiling points. chemimpex.comnih.gov

While specific studies detailing the use of this compound as a solvent to enhance reaction yields are not extensively documented, the properties of its structural isomers are informative. For instance, isomers like 3,4-Dichlorobenzotrifluoride are recognized for their excellent solvent capabilities, dissolving a wide range of organic compounds, which is a critical factor in facilitating chemical reactions and improving yields in laboratory and industrial settings. chemimpex.comchemimpex.com These solvents are particularly effective in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com The trifluoromethyl group generally enhances the stability of such compounds, making them reliable for complex chemical processes. chemimpex.com

The physical properties of this compound, such as its boiling point of 177-179 °C, suggest its suitability for high-temperature applications. chemicalbook.com Isomers with similar properties, like 2,5-Dichlorobenzotrifluoride, are noted for their low volatility and high boiling points, which makes them effective solvents in high-temperature reactions. chemimpex.com The stability and resistance to thermal degradation of dichlorobenzotrifluoride compounds allow them to perform effectively in demanding environments, such as in the production of high-performance materials. chemimpex.com For example, 2,5-dichlorobenzotrifluoride has been used as a high-temperature solvent (at 150 °C) for the analysis of Polychlorotrifluoroethylene (PCTFE), a high-performance fluoropolymer that is insoluble in most common organic solvents at lower temperatures. acs.org

Interactive Table: Physical Properties of Dichlorobenzotrifluoride Isomers

This table compares the known physical properties of this compound with its various isomers.

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| This compound | 54773-19-2 | C₇H₃Cl₂F₃ | 177 - 179 chemicalbook.com | -26 chemicalbook.com | 1.483 chemicalbook.com |

| 2,4-Dichlorobenzotrifluoride | 320-60-5 | C₇H₃Cl₂F₃ | 117 - 118 chemimpex.com | N/A | 1.49 chemimpex.com |

| 2,5-Dichlorobenzotrifluoride | 320-50-3 | C₇H₃Cl₂F₃ | N/A | N/A | 1.49 chemimpex.com |

| 3,4-Dichlorobenzotrifluoride | 328-84-7 | C₇H₃Cl₂F₃ | 173 chemimpex.com | -13 to -12 chemimpex.com | 1.49 chemimpex.com |

Intermediate in the Production of Fluorinated Compounds for Materials Science

The presence of chlorine and trifluoromethyl groups on the aromatic ring makes dichlorobenzotrifluorides valuable intermediates for synthesizing more complex fluorinated molecules. chemimpex.com These subsequent compounds often exhibit desirable properties for advanced materials.

Fluorinated polymers are renowned for their exceptional thermal stability and chemical resistance. acs.org While direct evidence of this compound being used as a monomer or precursor for high-performance polymers is limited, its isomers play a role in this field. 3,4-Dichlorobenzotrifluoride is used in the production of high-performance polymers and electronic materials due to its stability in demanding environments. chemimpex.com Furthermore, the trifluoromethyl group itself is known to be incorporated into polymer structures to enhance properties. For instance, its inclusion in polymer donors for solar cells has been shown to improve intermolecular interactions and performance. Isomers like 2,5-Dichlorobenzotrifluoride are also used in polymer chemistry as additives and as internal standards for the analysis of fluoropolymers. chemimpex.comlookchem.com

The chemical stability inherent to dichlorobenzotrifluoride compounds makes them suitable for formulations that must withstand harsh conditions. Isomers such as 2,4-Dichlorobenzotrifluoride and 3,4-Dichlorobenzotrifluoride are noted for their use in formulating specialty coatings, adhesives, and sealants. chemimpex.comchemimpex.com These applications leverage the compounds' excellent solvent capabilities and resistance to thermal and chemical degradation. chemimpex.com While a direct link for this compound in these specific CASE (Coatings, Adhesives, Sealants, and Elastomers) applications is not explicitly detailed in the available research, the shared chemical characteristics among the isomers suggest a potential, if undocumented, utility in this area.

Application in the Electronics Industry

Dichlorobenzotrifluorides are utilized in the electronics industry primarily as solvents and as intermediates in the synthesis of high-performance materials. Their chemical stability and solvent properties make them suitable for specialized applications where precision and reliability are critical. For instance, "dichlorobenzotrifluoride" is listed as a suitable dielectric solvent for use in electrophoretic displays. google.com

The isomer 3,4-Dichlorobenzotrifluoride is used in the formulation of electronic cleaning agents. chemimpex.comnetascientific.com These cleaning agents are designed to remove contaminants from sensitive electronic components without causing damage. The effectiveness of dichlorobenzotrifluorides in this application stems from their ability to dissolve a range of organic residues and their compatibility with electronic materials.

Dichlorobenzotrifluoride isomers are also employed in the manufacturing of electronic components, particularly in the creation of high-performance polymers. chemimpex.comchemimpex.com The 2,5- and 3,4-isomers are noted for their role in producing polymers that require high thermal stability and chemical resistance, which are crucial properties for materials used in semiconductors and other electronic devices. chemimpex.comnetascientific.comchemimpex.comchemimpex.com The stability and resistance to thermal degradation of these compounds make them effective in demanding production environments for electronic materials. chemimpex.comnetascientific.com

Data Tables

Table 1: Properties of Dichlorobenzotrifluoride Isomers

| Property | This compound | 3,4-Dichlorobenzotrifluoride | 2,5-Dichlorobenzotrifluoride |

| CAS Number | 54773-19-2 scbt.comichemical.comchemicalbook.comchemicalbook.com | 328-84-7 chemimpex.comnetascientific.com | 320-50-3 chemimpex.com |

| Molecular Formula | C₇H₃Cl₂F₃ scbt.comchemicalbook.com | C₇H₃Cl₂F₃ chemimpex.comnetascientific.com | C₇H₃Cl₂F₃ chemimpex.com |

| Molecular Weight | 215.0 g/mol scbt.com | 215.0 g/mol chemimpex.comnetascientific.com | 215.0 g/mol chemimpex.com |

| Density | 1.483 g/cm³ ichemical.com | 1.49 g/cm³ chemimpex.comnetascientific.com | 1.49 g/cm³ chemimpex.com |

| Boiling Point | 177-179 °C chemicalbook.com | 173 °C chemimpex.comnetascientific.com | 172-180 °C |

| Melting Point | -26 °C chemicalbook.com | -13 to -12 °C chemimpex.comnetascientific.com | Not available |

| Flash Point | 73.2 °C ichemical.com | 65 °C | Not available |

Table 2: Applications of Dichlorobenzotrifluoride Isomers in the Electronics Industry

| Application | Isomer(s) | Specific Use | Reference |

| Electronic Cleaning Agents | 3,4-Dichlorobenzotrifluoride | Formulation of cleaning solutions for sensitive electronic components. | chemimpex.comnetascientific.com |

| Electronic Component Production | 2,5-Dichlorobenzotrifluoride, 3,4-Dichlorobenzotrifluoride | Synthesis of high-performance polymers requiring thermal stability and chemical resistance for use in semiconductors and other electronic materials. | chemimpex.comnetascientific.comchemimpex.comchemimpex.com |

| Dielectric Solvent | Dichlorobenzotrifluoride | Used as a dielectric solvent in electrophoretic displays. | google.com |

Derivatives and Analogs of 2,3 Dichlorobenzotrifluoride: Synthesis and Research

Synthesis and Reactivity of Positional Isomers of Dichlorobenzotrifluoride

The synthesis and reactivity of dichlorobenzotrifluoride isomers are of significant interest due to their roles as intermediates in the production of various industrial and specialty chemicals. chemimpex.comguidechem.com

2,4-Dichlorobenzotrifluoride (B41404)

2,4-Dichlorobenzotrifluoride is a colorless liquid that serves as a vital intermediate in chemical manufacturing. guidechem.comvulcanchem.com

Synthesis: One common method for synthesizing 2,4-Dichlorobenzotrifluoride involves the chlorination of p-chlorotoluene, followed by side-chain chlorination and subsequent fluorination. guidechem.com Another approach is the reaction of 2,4-dichlorobenzene with trifluoromethyl chloride in the presence of a catalyst. ontosight.ai

Reactivity and Research Findings: 2,4-Dichlorobenzotrifluoride is a precursor for the synthesis of more complex molecules. A notable reaction is its nitration to produce 2,4-dichloro-3,5-dinitrobenzotrifluoride, typically using a mixture of nitric and sulfuric acids. vulcanchem.com Modern synthetic methods have utilized continuous flow reactors for this nitration, which enhances safety and improves reaction control, leading to higher yields and purity. vulcanchem.com Research has shown that using a continuous flow method with sulfuric acid and ferrocene, followed by the addition of nitric acid, can achieve yields up to 92.3% with 99.5% purity. vulcanchem.com

Properties of 2,4-Dichlorobenzotrifluoride:

| Property | Value |

|---|---|

| CAS Number | 320-60-5 |

| Molecular Formula | C7H3Cl2F3 |

| Appearance | Clear, colorless liquid vulcanchem.com |

| Flash Point | 72°C vulcanchem.com |

| Vapor Density | 7.41 vulcanchem.com |

3,4-Dichlorobenzotrifluoride (B146526)

3,4-Dichlorobenzotrifluoride is a significant intermediate, particularly in the agrochemical industry. chemicalbook.comontosight.ai It appears as a colorless to slightly yellow liquid. smolecule.comchemicalbook.com

Synthesis: The industrial production of 3,4-Dichlorobenzotrifluoride is often achieved by reacting 3,4-dichlorobenzotrichloride (B76638) with anhydrous hydrogen fluoride (B91410). smolecule.comnih.gov It can also be synthesized through the chlorination of 4-chlorobenzotrifluoride (B24415). chemicalbook.comnih.gov A patented method describes the synthesis starting from 3,4-dichlorotoluene, which undergoes chlorination and then fluorination, a process that reportedly reduces byproducts. google.com

Reactivity and Research Findings: This isomer is used in the preparation of various compounds, including 3,4-difluorobenzotrifluoride (B53430) via a KF exchange reaction and the potential diphenyl ether herbicide, 2-chloro-4-trifluoromethylphenyl 4-nitrophenylether. smolecule.comchemicalbook.com Due to the presence of chlorine atoms, it can undergo nucleophilic substitution reactions. smolecule.com The trifluoromethyl group, while generally deactivating the aromatic ring to electrophilic substitution, can still participate in such reactions under specific conditions. smolecule.com

Properties of 3,4-Dichlorobenzotrifluoride:

| Property | Value |

|---|---|

| CAS Number | 328-84-7 |

| Molecular Formula | C7H3Cl2F3 |

| Boiling Point | 173-174 °C chemicalbook.com |

| Melting Point | -13 to -12 °C smolecule.com |

| Density | 1.478 g/mL at 25 °C chemicalbook.com |

Other Dichlorobenzotrifluoride Isomers

Besides the 2,4- and 3,4- isomers, other positional isomers of dichlorobenzotrifluoride are subjects of research, though they are less commonly discussed in readily available literature.

One such isomer is 2,5-Dichlorobenzotrifluoride (B1583884) . It is a halogenated aromatic compound used as an intermediate in organic synthesis, particularly for fluorinated compounds in pharmaceuticals and agrochemicals. It undergoes nucleophilic aromatic substitution reactions where the chlorine atoms can be replaced by nucleophiles like sodium methoxide.

Another isomer, 2,6-Dichlorobenzotrifluoride , has been studied in the context of metalation reactions. Research has shown that it can be metalated at the 3-position using reagents like lithium diisopropylamide. researchgate.netlookchem.com

Chemical Transformations of 2,3-Dichlorobenzotrifluoride

This compound serves as a building block in organic synthesis, undergoing various transformations to yield more complex molecules. chemicalbook.comlookchem.com

Aromatic Nucleophilic Substitution Reactions with this compound

Aromatic nucleophilic substitution (SNAr) is a key reaction type for aryl halides. In this reaction, a nucleophile displaces a halide ion from the aromatic ring. dalalinstitute.com For dichlorobenzotrifluorides, the presence of the electron-withdrawing trifluoromethyl group enhances the ring's susceptibility to nucleophilic attack. dalalinstitute.com While specific examples for this compound are not extensively detailed in the provided context, the general principles of SNAr suggest that it would react with strong nucleophiles, with the position of substitution being influenced by the electronic effects of the chloro and trifluoromethyl substituents.

Metalation and Subsequent Derivatization

Metalation, the replacement of a hydrogen atom with a metal, is a powerful tool for the functionalization of aromatic compounds. A study on the metalation of all six dichlorobenzotrifluoride isomers revealed that this compound can be readily metalated at the chlorine-adjacent 4-position using standard reagents like lithium diisopropylamide. researchgate.netresearchgate.net The resulting organometallic intermediate can then be trapped with various electrophiles, such as carbon dioxide, to introduce new functional groups, leading to the formation of corresponding benzoic acids. researchgate.net This regioselective functionalization is a critical strategy for synthesizing specific derivatives. researchgate.netresearchgate.net

Hydrogenation and Hydrodechlorination Processes

Hydrogenation and hydrodechlorination are crucial processes for modifying chlorinated aromatic compounds. In the context of dichlorobenzotrifluorides, these reactions are used to selectively remove chlorine atoms from the benzene (B151609) ring. While specific research on this compound is limited, the process can be understood from analogous reactions with similar compounds, such as 3,4-dichlorobenzotrifluoride. google.com

The process involves catalytic hydrogenation, where hydrogen gas is used to reduce the carbon-chlorine bonds. The selectivity of the dechlorination—which chlorine atom is removed—is influenced by the electronic effects of the trifluoromethyl (-CF3) group on the different positions of the benzene ring. google.com This allows for the targeted synthesis of monochlorinated benzotrifluorides.

Key research findings indicate that high selectivity can be achieved using specific catalysts and reaction conditions. google.com For instance, the hydrodechlorination of 3,4-dichlorobenzotrifluoride to produce m-chlorobenzotrifluoride has been demonstrated with high efficiency. google.com The process typically involves introducing hydrogen gas into a solution containing the dichlorobenzotrifluoride, a solvent, an acid-binding agent, and a catalyst under controlled temperature and pressure. google.com After the reaction, the product is purified through rectification separation. google.com

Table 1: Typical Reaction Conditions for Hydrodechlorination of Dichlorobenzotrifluorides Data derived from analogous processes. google.com

| Parameter | Details |

| Catalysts | Raney Nickel, Ruthenium on Carbon (Ru/C), Palladium on Carbon (Pd/C) |

| Solvents | Cyclohexane, Ethanol, Trifluorotoluene |

| Acid-Binding Agents | Triethylamine, Potassium Hydroxide |

| Pressure | 0.5–2.0 MPa |

| Temperature | 60–100°C |

Synthesis of Complex Fluorinated Molecules from this compound Precursors

The presence of both chlorine and trifluoromethyl substituents makes this compound a versatile building block for synthesizing more complex fluorinated molecules. researchgate.net Its derivatives are important intermediates in the production of high-value products, particularly in the agrochemical sector. The strategic modification of this precursor allows for the construction of elaborate molecular architectures. For example, it serves as a key raw material in the multi-step synthesis of the fungicide fluopyram (B1672901) and the intermediate 2-trifluoromethyl benzamide. researchgate.net

The transformation of this compound into various downstream products involves a range of chemical reactions that modify its core structure. These synthetic routes are designed to introduce new functional groups, which then serve as handles for further molecular elaboration.

The conversion of a benzotrifluoride (B45747) directly to a benzonitrile (B105546) is not a standard synthetic transformation. The established industrial synthesis of 2,3-dichlorobenzonitrile (B188945) does not start from this compound but rather from 2,3-dichlorotoluene (B105489) through a process known as catalytic ammoxidation.

This industrial method involves the reaction of 2,3-dichlorotoluene with ammonia (B1221849) and air at high temperatures over a specialized catalyst. The catalyst, typically a mixture of metal oxides on a silica (B1680970) carrier, facilitates the one-step conversion of the methyl group (-CH3) into a nitrile group (-CN). This process is highly efficient, achieving high conversion rates and selectivity for the desired product.

Table 2: Industrial Synthesis of 2,3-Dichlorobenzonitrile via Catalytic Ammoxidation

| Parameter | Details |

| Starting Material | 2,3-Dichlorotoluene |

| Reagents | Liquefied Ammonia, Air |

| Catalyst Active Component | TiaVbSbcBdOx on a microspheric silica gel carrier |

| Molar Ratio (Toluene:Ammonia:Air) | 1 : 2.5 : 27 |

| Reaction Temperature | 430–450°C |

| Reaction Time | 8–12 hours |

| Conversion Rate | >99% |

| Selectivity | >96% |

Exploration of Downstream Products and Their Synthetic Routes

Preparation of Substituted Phenylamines and Nitro-Compounds

The synthesis of substituted phenylamines from this compound is typically achieved through a two-step process: nitration followed by reduction.

First, a nitro group (-NO2) is introduced onto the benzene ring via electrophilic aromatic substitution. This is accomplished by reacting this compound with a nitrating mixture, which is classically a combination of fuming nitric acid and fuming sulfuric acid. The reaction temperature is carefully controlled to promote the desired mononitration and prevent the formation of multiple nitro-substituted products. The directing effects of the existing chloro and trifluoromethyl groups will determine the position of the incoming nitro group.

In the second step, the resulting nitro-2,3-dichlorobenzotrifluoride intermediate is reduced to form a substituted 2,3-dichlorophenylamine (amino-2,3-dichlorobenzotrifluoride). This reduction is commonly carried out by catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with hydrogen gas. These substituted phenylamines are valuable intermediates, particularly for agrochemicals like insecticides. For example, 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278) is a known precursor for synthesizing GABA receptor antagonists used as insecticides.

Environmental Impact and Remediation Research of Dichlorobenzotrifluoride Isomers

Environmental Fate and Transport of Dichlorobenzotrifluoride Compounds

The environmental fate and transport of dichlorobenzotrifluoride compounds are governed by their physical and chemical properties, which dictate their distribution and persistence in various environmental compartments.

Persistence and Degradation Pathways in Environmental Media

Dichlorobenzotrifluoride isomers are recognized for their environmental persistence, largely due to the presence of multiple halogen atoms which makes the molecules more stable and resistant to degradation researchgate.net.

The biodegradation of dichlorobenzotrifluoride isomers in aquatic systems is generally expected to be a slow process. nih.govunive.it The high degree of halogenation contributes to their resistance to microbial degradation nih.gov. No specific biodegradation data were found for 3,4-dichlorobenzotrifluoride (B146526) nih.govunive.it.

However, research on structurally similar compounds provides insight into potential degradation pathways. For instance, studies on 2,3-dichloronitrobenzene (B165493) (2,3-DCNB), another high-production-volume chemical, have shown that it can be utilized as a sole source of carbon, nitrogen, and energy by certain bacteria, such as Diaphorobacter sp. strain JS3051 nih.gov. In this strain, the degradation is initiated by a dioxygenase enzyme that oxidizes the aromatic ring, leading to the formation of 3,4-dichlorocatechol (B1202523) nih.gov. This suggests that, under the right conditions and with appropriately adapted microbial communities, aerobic biodegradation of dichlorinated aromatic compounds is feasible nih.gov.

Bioconcentration and Bioaccumulation Potential in Aquatic Organisms

Bioconcentration is the accumulation of a chemical from water into an aquatic organism. wikipedia.orgagr.hr The tendency of a substance to bioconcentrate is often indicated by its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water wikipedia.orgmdpi.com.

Dichlorobenzotrifluoride isomers show a potential for significant bioconcentration in aquatic life. This is particularly true for the 3,4-isomer, which has a reported mean BCF of 1,500 in rainbow trout, suggesting a very high potential for bioconcentration. nih.govresearchgate.net Generally, the potential for bioconcentration in benzotrifluoride (B45747) derivatives increases with the number of substituted halogen atoms researchgate.netresearchgate.net. A BCF value greater than 1,000 often classifies a substance as bioaccumulative wikipedia.org. While specific experimental BCF values for 2,3-dichlorobenzotrifluoride are lacking, modeled estimations and data from its isomers suggest a moderate to high potential for accumulation in aquatic food chains.

Table 1: Bioconcentration Factors (BCF) for Benzotrifluoride and its Derivatives

| Compound | BCF Value | Organism/Method | Source(s) |

|---|---|---|---|

| Benzotrifluoride (BTF) | 26 - 58 | Various Organisms | researchgate.net |

| 3,4-Dichlorobenzotrifluoride | 1,500 | Rainbow Trout | nih.govresearchgate.net |

| 3,4-Dichlorobenzotrifluoride | 775 | Estimated (SciFinder) | europa.eu |

| 3,4-Dichlorobenzotrifluoride | 205.5 | Estimated (BCFBAF model) | europa.eu |

Remediation Technologies for Dichlorobenzotrifluoride Contamination

Due to their persistence, the removal of dichlorobenzotrifluoride compounds from contaminated environments often requires advanced treatment methods.

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH) kirj.ee. These processes are considered effective for treating refractory organic compounds like halogenated hydrocarbons that are resistant to conventional treatment methods kirj.ee.

Research has demonstrated the effectiveness of AOPs for the degradation of dichlorobenzotrifluoride isomers. Specifically, 3,4-dichlorobenzotrifluoride has been successfully degraded using a heterogeneous Fenton-like process nih.govresearchgate.netsmolecule.com. In one study, nanoscale Fe₃O₄/CeO₂ was used as a catalyst with hydrogen peroxide (H₂O₂) to oxidize the compound. This system achieved a degradation rate of 97.76% within 120 minutes nih.govresearchgate.net. Another study utilized zirconia-coated magnetite nanoparticles in a Fenton-like process, achieving approximately 53% mineralization of 3,4-dichlorobenzotrifluoride researchgate.net.

The Fenton reaction (Fe²⁺ + H₂O₂) and related processes generate highly reactive hydroxyl radicals that can break down the stable structure of dichlorobenzotrifluoride nih.govacs.orgconnectedpapers.com. The process is influenced by factors such as pH, temperature, and the concentration of the catalyst and hydrogen peroxide nih.govresearchgate.net. The success of these technologies on the 3,4-isomer strongly suggests their applicability for the remediation of water contaminated with this compound and other related isomers.

Analytical Methods for Environmental Monitoring

The detection and quantification of this compound and its isomers in environmental matrices are essential for assessing the extent of contamination and for monitoring the effectiveness of remediation efforts. Due to their presence in industrial wastewater and potential for groundwater contamination, robust analytical methods have been developed. researchgate.netresearchgate.net These methods are designed to be highly sensitive and specific, capable of identifying individual benzotrifluoride derivatives even at trace concentrations. researchgate.netnih.gov

Detection and Quantification in Groundwater and Other Environmental Samples

Groundwater is a primary environmental compartment of concern for contamination by benzotrifluoride (BTF) derivatives, often stemming from improper industrial waste disposal. researchgate.netnih.gov Analytical procedures have been specifically developed for the simultaneous determination and quantification of various chlorinated, amino, and nitro derivatives of benzotrifluoride in groundwater. researchgate.net These methods have successfully identified several dichlorobenzotrifluoride isomers as environmental contaminants for the first time. researchgate.netnih.gov

To handle the different physicochemical properties of the analytes, a dual-extraction approach is often employed. Volatile compounds, such as 2,4-dichlorobenzotrifluoride (B41404) and 3,4-dichlorobenzotrifluoride, are typically extracted from water samples using a Purge-and-Trap system. researchgate.netnih.gov For less volatile derivatives, an automated Solid Phase Extraction (SPE) system is used. researchgate.netnih.gov These extraction techniques concentrate the analytes and remove interfering substances from the sample matrix. The methods have been validated using spiked water and successfully applied to real groundwater samples, revealing concentrations of specific BTF derivatives up to several micrograms per liter (µg/L) in contaminated areas. researchgate.netresearchgate.net The limits of detection (LOD) achieved are typically in the low nanogram-per-liter (ng/L) range, with values reported between 0.002–0.005 µg/L for volatile compounds and 0.01–0.07 µg/L for semi-volatile ones. researchgate.netnih.gov

Chromatographic and Spectrometric Techniques for Analysis

Following sample extraction, chromatographic and spectrometric techniques are used for the separation, identification, and quantification of dichlorobenzotrifluoride isomers. The most common and powerful combination for this purpose is Gas Chromatography coupled with Mass Spectrometry (GC-MS). researchgate.netnih.gov

Gas chromatography separates the different compounds in the extracted mixture based on their volatility and interaction with the stationary phase of the GC column. chromatographyonline.com After separation, the individual compounds enter the mass spectrometer, which acts as a highly specific detector. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound that serves as a chemical fingerprint for identification. researchgate.netchromatographyonline.com

For enhanced sensitivity and specificity, especially in complex matrices, tandem mass spectrometry (MS/MS) can be employed. chromatographyonline.comncsu.edu Analytical methods for benzotrifluoride derivatives often utilize two different GC-MS systems to optimize the analysis for both volatile and semi-volatile fractions. researchgate.netnih.gov The use of single quadrupole mass spectrometers as detectors is common and provides the necessary sensitivity for environmental monitoring. researchgate.netnih.gov These well-established GC-MS methods, combined with appropriate extraction techniques like Purge-and-Trap or SPE, provide a reliable framework for monitoring dichlorobenzotrifluoride isomers in the environment. nih.govcdc.gov

Interactive Table: Analytical Techniques for Dichlorobenzotrifluoride Isomers

| Technique | Extraction Method | Target Analytes | Sample Matrix | Limit of Detection (LOD) |

|---|---|---|---|---|

| GC-MS | Purge-and-Trap | Volatile BTFs (e.g., 2,4-DCBTF, 3,4-DCBTF) | Groundwater | 0.002–0.005 µg/L researchgate.netnih.gov |

| GC-MS | Solid Phase Extraction (SPE) | Semi-volatile BTFs (e.g., amino/nitro derivatives) | Groundwater | 0.01–0.07 µg/L researchgate.netnih.gov |